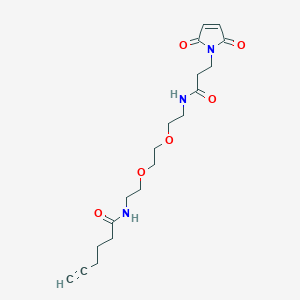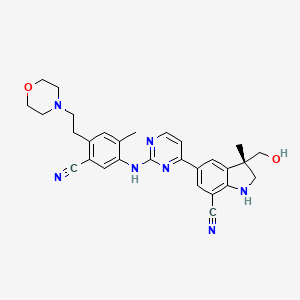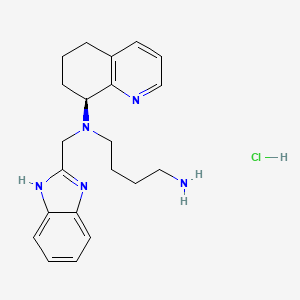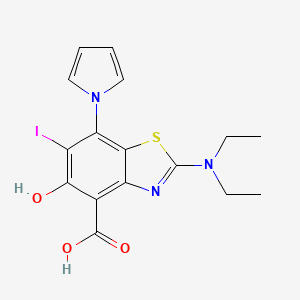
Clk-IN-T3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clk-IN-T3 is a highly potent, selective, and stable inhibitor of CDC-like kinases (CLKs), specifically targeting CLK1, CLK2, and CLK3. The compound has shown significant anti-cancer activity and is widely used in scientific research to study the biological roles and therapeutic potential of CLKs .
Wirkmechanismus
Target of Action
Clk-IN-T3 is a potent, selective, and stable inhibitor of CDC-like kinases (CLKs), specifically targeting CLK1, CLK2, and CLK3 protein kinases . These kinases play pivotal roles in nearly every aspect of cellular function .
Mode of Action
This compound interacts with its targets (CLK1, CLK2, and CLK3) by inhibiting their kinase activity. The IC50 values determined in biochemical assays are 0.67 nM, 15 nM, and 110 nM for CLK1, CLK2, and CLK3, respectively . This inhibition leads to changes in the phosphorylation status of proteins, which can act as a molecular “on-off” switch, strongly increasing or decreasing the enzymatic activity and/or the stability of the phosphorylated protein .
Biochemical Pathways
CLKs are central to exon recognition in mRNA splicing . The inhibition of CLKs by this compound can lead to changes in the splicing of various genes, including those involved in apoptosis . This can lead to activation or deactivation of signal-transduction pathways that are important in various biological processes such as metabolism, transcription, cell cycle progression, cell movement, apoptosis, and differentiation .
Result of Action
The inhibition of CLKs by this compound has been shown to have anti-cancer activity . It has been found to rapidly induce apoptosis in A2780 cells and G2/M cell cycle arrest in HCT116 cells . This compound decreases the levels of anti-apoptotic proteins (cIAP1, cIAP2, XIAP, cFLIP, and Mcl-1) for a short period of exposure and alters the splicing of the anti-apoptotic MCL1L and CFLAR isoform in A2780 and HCT116 cells .
Biochemische Analyse
Biochemical Properties
Clk-IN-T3 is known to interact with CLK1, CLK2, and CLK3 protein kinases . The IC50 values determined in biochemical assays are 0.67 nM, 15 nM, and 110 nM for CLK1, CLK2, and CLK3 respectively .
Cellular Effects
It is known that CLK inhibitors can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its inhibitory action on CLK protein kinases . This inhibition can lead to changes in gene expression and can affect various cellular processes .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored. Future studies will be needed to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with CLK protein kinases . These kinases play a role in various biological processes such as metabolism, transcription, cell cycle progression, cell movement, apoptosis, and differentiation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Clk-IN-T3 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification, and the final product is subjected to rigorous quality control to ensure consistency and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
Clk-IN-T3 primarily undergoes substitution reactions, where specific functional groups are replaced to modify its activity and selectivity. It can also participate in oxidation and reduction reactions under certain conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with enhanced selectivity or potency, while oxidation reactions can lead to the formation of oxidized metabolites .
Wissenschaftliche Forschungsanwendungen
Clk-IN-T3 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the structure and function of CDC-like kinases.
Biology: Investigates the role of CLKs in cellular processes such as RNA splicing, cell cycle regulation, and signal transduction.
Medicine: Explores the therapeutic potential of CLK inhibition in treating diseases like cancer, neurodegenerative disorders, and viral infections.
Industry: Utilized in the development of new drugs and therapeutic agents targeting CLKs .
Vergleich Mit ähnlichen Verbindungen
Clk-IN-T3 is unique in its high potency and selectivity for CLK1, CLK2, and CLK3. Similar compounds include:
SM08502: Another potent CLK inhibitor with a broader range of activity.
SGC-CLK-1: A selective inhibitor used as a chemical probe in research.
MU1210: A CLK inhibitor with a different chemical structure but similar biological activity .
This compound stands out due to its stability and high selectivity, making it a valuable tool in both basic and applied research.
Eigenschaften
IUPAC Name |
4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O2/c1-28(2,27(36)33-16-14-32(3)15-17-33)23-7-4-21(5-8-23)26(35)31-24-19-34-18-22(6-9-25(34)30-24)20-10-12-29-13-11-20/h4-13,18-19H,14-17H2,1-3H3,(H,31,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFFSHLHNYVSEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC=NC=C4)C(=O)N5CCN(CC5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the downstream effects of Clk-IN-T3 treatment on cancer cells?
A: this compound, a CDC-like kinase (CLK) inhibitor, demonstrates promising anti-tumor activity. Research indicates that this compound induces apoptosis in A2780 cancer cells and causes G2/M cell cycle arrest in HCT116 cancer cells []. This effect is attributed to this compound's ability to decrease the levels of several anti-apoptotic proteins, including cIAP1, cIAP2, XIAP, cFLIP, and Mcl-1, after a short exposure period []. Additionally, this compound influences the splicing of the anti-apoptotic MCL1L and CFLAR isoforms in both A2780 and HCT116 cells []. Notably, the study found that this compound does not significantly impact the expression or splicing of other Bcl-2 family members like Bcl-xL and Bcl-2 [].
Q2: How does this compound interact with Bcl-xL/Bcl-2 inhibitors in cancer treatment?
A: The research highlights a significant synergistic effect when this compound is combined with Bcl-xL/Bcl-2 inhibitors []. While this compound effectively targets specific anti-apoptotic proteins, it does not significantly affect Bcl-xL and Bcl-2 []. By combining this compound with Bcl-xL/Bcl-2 inhibitors, researchers observed a synergistic increase in apoptosis in the tested cancer cell lines []. This suggests that this compound can sensitize cancer cells to Bcl-xL/Bcl-2 inhibitors, potentially enhancing their therapeutic efficacy. This finding opens up promising avenues for developing novel combination therapies for cancer treatment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












